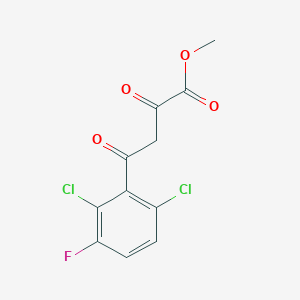

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Vue d'ensemble

Description

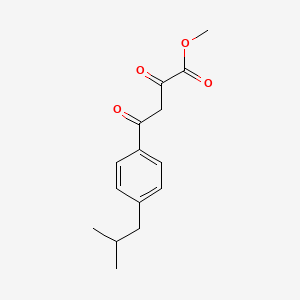

Methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate, also known as DFB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields, including medicine, agriculture, and material science.

Applications De Recherche Scientifique

Biotechnological Synthesis

This compound is utilized in biotechnological applications involving alcohol dehydrogenases (ADHs) . ADHs are enzymes that catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity . They are employed for the dynamic kinetic resolution of racemic substrates and the production of enantiomerically pure chemicals, which are crucial in the synthesis of chiral pharmaceuticals and fine chemicals .

Pharmaceutical Intermediate Manufacturing

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , which is a key precursor for the drug Crizotinib . Crizotinib is a dual inhibitor used for the treatment of advanced non-small cell lung cancer (NSCLC) . The preparation method involves reduction and resolution steps that are suitable for large-scale industrial production .

Agriculture Chemical Synthesis

While specific applications in agriculture are not directly mentioned, the role of ADHs in the production of chiral chemicals suggests potential uses in the synthesis of agrochemicals . Chiral compounds are often used in the development of pesticides and herbicides that require specific enantiomeric forms for biological activity .

Material Science

The compound’s derivatives are valuable as fluorinated building blocks in material science. They can be used to synthesize various aryl fluorinated compounds, which are important in creating materials with specific properties like increased stability or novel reactivity .

Environmental Science

In environmental science, the compound’s derivatives could be used in the study of environmental pollutants . The halogenated nature of these compounds makes them relevant for understanding the behavior of similar organic pollutants in the environment .

Biochemistry Research

The compound is significant in biochemistry for studying enzyme-catalyzed reactions . As mentioned, ADHs are used in asymmetric synthesis, which is fundamental in understanding and designing biochemical pathways for the production of chiral alcohols .

Pharmacology

In pharmacology, the compound’s role in the synthesis of Crizotinib highlights its importance in the development of targeted cancer therapies . The ability to create enantiomerically pure forms of therapeutic agents is crucial for the efficacy and safety of pharmacological treatments .

Organic Synthesis

Lastly, the compound is used in organic synthesis, particularly in the preparation of chiral alcohols . These alcohols are essential in creating a wide range of organic products, from fragrances to complex pharmaceuticals .

Propriétés

IUPAC Name |

methyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FO4/c1-18-11(17)8(16)4-7(15)9-5(12)2-3-6(14)10(9)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYBQUCFNVJIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)

![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)